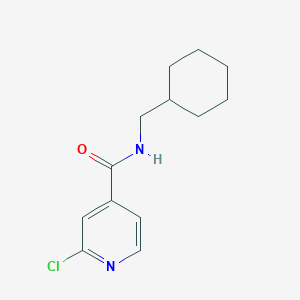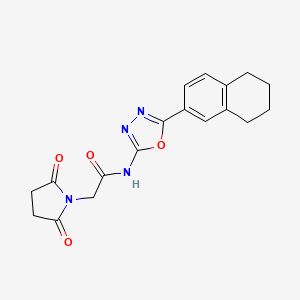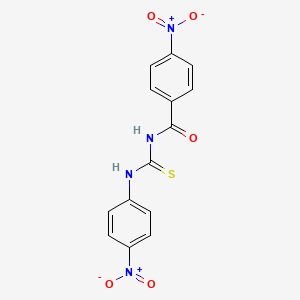
(4Z)-4-(hydroxyimino)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4Z)-4-(hydroxyimino)piperidin-2-one” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “hydroxyimino” group suggests the presence of a hydroxyl (-OH) and an imine (=N-) group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a hydroxyimino functional group attached at the 4-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the hydroxyimino group, which could potentially engage in various chemical reactions. The nitrogen in the piperidine ring could also coordinate to electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyimino group could potentially result in hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(4Z)-4-(hydroxyimino)piperidin-2-one, and its derivatives, are pivotal in the synthesis of highly functionalized compounds. For instance, they are used in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through Cu(I)-catalyzed reductive aldol cyclization, which, in combination with proline-catalyzed asymmetric Mannich reactions, facilitates the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005). Similarly, the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives through a novel multicomponent reaction demonstrates the compound's versatility in creating structurally diverse molecules for combinatorial chemistry and natural product synthesis (Tailor & Hall, 2000).
DNA Research and Applications
Another fascinating application involves DNA research, where hot piperidine, a related compound, is used for cleaving abasic and UV-irradiated DNA at damage sites. However, due to non-specific damage caused by hot piperidine, alternatives like N,N'-dimethylethylenediamine have been explored for cleaving abasic DNA at or near neutral pH without non-specific damage, proving valuable for locating low levels of photoproducts in DNA (McHugh & Knowland, 1995).
Structural Studies
Structural studies of derivatives, such as three trans-2,6-diaryl derivatives of oximes of N-hydroxy-4-piperidone, reveal unique hydrogen bonding patterns and conformational preferences in the solid state, contributing to our understanding of molecular structures and interactions (Díaz, Barrios, & Toscano, 1997).
Anticancer Research
In the realm of medicinal chemistry, compounds derived from (4Z)-4-(hydroxyimino)piperidin-2-one have shown promise in anticancer research. For example, pyrano[3, 2-c]chromene derivatives synthesized with piperidine as a catalyst have demonstrated excellent antitumor activity against various cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies (El-Agrody et al., 2020).
Corrosion Inhibition
Moreover, piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations revealing insights into their effectiveness and mechanisms of action, emphasizing the material science applications of these compounds (Kaya et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4Z)-4-hydroxyiminopiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-3-4(7-9)1-2-6-5/h9H,1-3H2,(H,6,8)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTJBEHEIBAQIX-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C/C1=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(hydroxyimino)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2768543.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)
![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)
![(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2768550.png)
![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)



![3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2768558.png)
